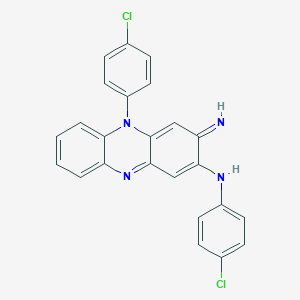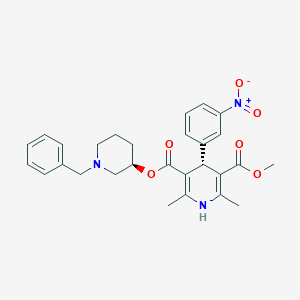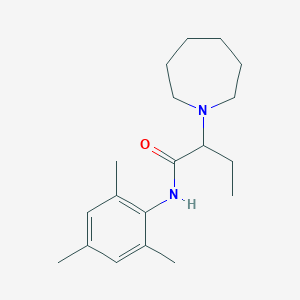![molecular formula C19H27O4P B051882 Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol CAS No. 132541-51-6](/img/structure/B51882.png)
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol, also known as BNPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phosphonate family, which is known for its unique properties, such as high thermal stability and resistance to hydrolysis. BNPM has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is not fully understood. However, studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol inhibits the activity of various enzymes, such as topoisomerase II and DNA polymerase. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.
Effets Biochimiques Et Physiologiques
Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits low toxicity and minimal side effects in vivo. However, more research is needed to fully understand the biochemical and physiological effects of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol in lab experiments is its high thermal stability and resistance to hydrolysis. This makes it a suitable candidate for use in various experiments that involve high temperatures or harsh conditions. However, one of the limitations of using Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol. One of the future directions is to study the potential of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol as a drug delivery system. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can be used as a carrier for various drugs, such as anticancer drugs and antibiotics. Another future direction is to study the potential of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol as a flame retardant in various materials. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits excellent flame retardant properties, making it a promising candidate for use in various materials. Finally, more research is needed to fully understand the mechanism of action and biochemical effects of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol, as well as its potential applications in various fields.
Méthodes De Synthèse
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can be synthesized through various methods, such as the reaction of naphthalen-2-ylmethanol with phosphorus oxychloride and isobutyl alcohol. Another method involves the reaction of naphthalen-2-ylmethanol with phosphorus trichloride and isobutyl alcohol. The resulting product is a white crystalline solid with a melting point of 125-127°C. The purity of the product can be determined through various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has potential applications in various fields, such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as an anticancer agent. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has also been studied for its potential as an antimicrobial agent. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits antibacterial and antifungal activity against various pathogens.
In material science, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as a flame retardant. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits excellent thermal stability and flame retardant properties, making it a promising candidate for use in various materials, such as plastics and textiles.
In agriculture, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as a plant growth regulator. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol promotes plant growth and enhances stress tolerance in plants.
Propriétés
Numéro CAS |
132541-51-6 |
|---|---|
Nom du produit |
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
Formule moléculaire |
C19H27O4P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C19H27O4P/c1-18(2,3)22-24(21,23-19(4,5)6)17(20)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17,20H,1-6H3 |
Clé InChI |
SCGKDJMQZDQBLY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



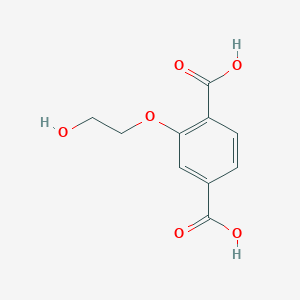
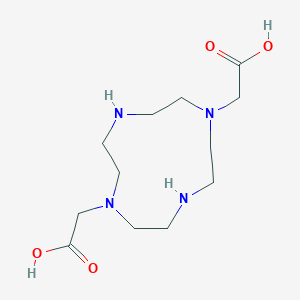
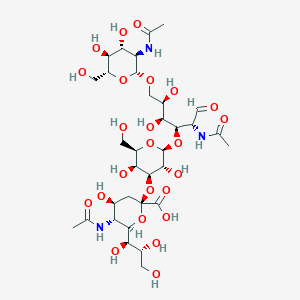
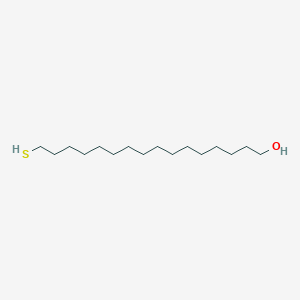
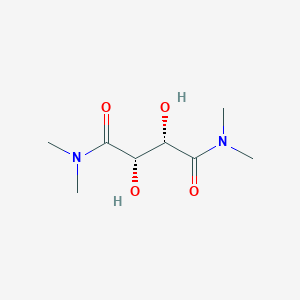
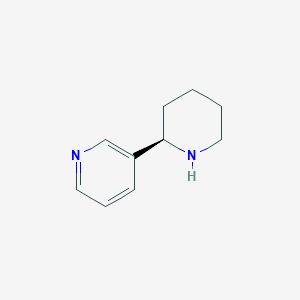
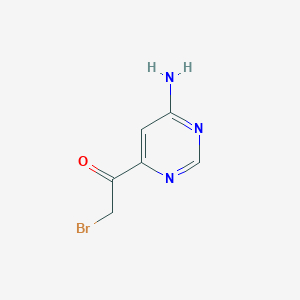
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
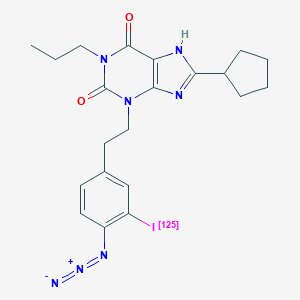
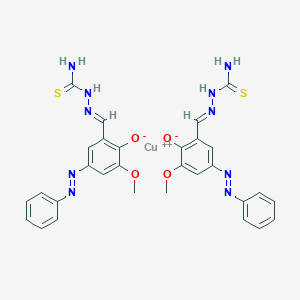
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
